molecular formula C10H4CoF12O5 B7800182 CID 56776512

CID 56776512

Cat. No. B7800182
M. Wt: 491.05 g/mol
InChI Key: XPVNKVXSBTZRRC-SUXDNRKISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 56776512 is a useful research compound. Its molecular formula is C10H4CoF12O5 and its molecular weight is 491.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56776512 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56776512 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 56776512 involves a multi-step process starting from commercially available starting materials.

Starting Materials
4-bromo-2-fluoroaniline, 2,4-dichloro-5-fluorobenzonitrile, Sodium hydride, Dimethylformamide, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-dichloro-5-fluorobenzonitrile in the presence of sodium hydride and dimethylformamide to form the intermediate product., Step 2: The intermediate product is then treated with methanol and hydrochloric acid to form the final product., Step 3: The final product is purified using a combination of sodium hydroxide, ethyl acetate, and water.

properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVNKVXSBTZRRC-SUXDNRKISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4CoF12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56776512

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.